molecular formula C42H84O21S B7909784 S-acetyl-PEG20-alcohol

S-acetyl-PEG20-alcohol

Cat. No.: B7909784
M. Wt: 957.2 g/mol
InChI Key: AFLOXZSLDIIXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-PEG20-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-acetyl-PEG20-alcohol is synthesized by reacting polyethylene glycol with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The compound is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG20-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

S-acetyl-PEG20-alcohol is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is also used in the study of protein-protein interactions and the development of targeted therapies for various diseases, including cancer .

Mechanism of Action

S-acetyl-PEG20-alcohol functions as a linker in PROTACs, joining two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • S-acetyl-PEG10-alcohol
  • S-acetyl-PEG5-alcohol
  • S-acetyl-PEG2-alcohol

Uniqueness

S-acetyl-PEG20-alcohol is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs that require a longer linker to achieve optimal spatial arrangement between the target protein and the E3 ligase .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84O21S/c1-42(44)64-41-40-63-39-38-62-37-36-61-35-34-60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-52-17-16-51-15-14-50-13-12-49-11-10-48-9-8-47-7-6-46-5-4-45-3-2-43/h43H,2-41H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLOXZSLDIIXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84O21S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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